

# An In-depth Technical Guide to 2-phenyl-N-(2-phenylethyl)acetamide

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## Compound of Interest

Compound Name: *N*-(2-Phenylethyl)-  
phenylacetamide

CAS No.: 5460-60-6

Cat. No.: B1214988

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## Introduction: Unveiling a Molecule of Interest

2-phenyl-N-(2-phenylethyl)acetamide is a fascinating organic molecule that sits at the intersection of two biologically significant scaffolds: phenylethylamine and phenylacetamide. The phenylethylamine core is the backbone of many neurotransmitters and psychoactive compounds, while the phenylacetamide motif is present in a wide array of pharmaceuticals, including anti-inflammatory, anticonvulsant, and anticancer agents.<sup>[1]</sup> This unique combination within a single molecular entity makes 2-phenyl-N-(2-phenylethyl)acetamide a compound of considerable interest for researchers in medicinal chemistry, pharmacology, and drug development.

This technical guide provides a comprehensive overview of 2-phenyl-N-(2-phenylethyl)acetamide, covering its chemical identity, synthesis, structural characterization, and known biological activities. It is designed to be a valuable resource for scientists and researchers, offering both foundational knowledge and practical insights into the study and application of this compound.

## Core Chemical Identity

A precise understanding of a molecule's identity is the bedrock of all scientific investigation. This section details the fundamental chemical properties of 2-phenyl-N-(2-phenylethyl)acetamide.

## IUPAC Nomenclature and Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-phenyl-N-(2-phenylethyl)acetamide.[2]

The structure consists of a phenylacetamide group where the amide nitrogen is substituted with a 2-phenylethyl group.

Molecular Structure of 2-phenyl-N-(2-phenylethyl)acetamide

Caption: 2D structure of 2-phenyl-N-(2-phenylethyl)acetamide.

## Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of 2-phenyl-N-(2-phenylethyl)acetamide is provided in the table below. It is important to note that while some properties are well-established, others, such as the melting and boiling points, have limited and sometimes conflicting reports in publicly available literature.[3]

Property	Value	Source(s)
IUPAC Name	2-phenyl-N-(2-phenylethyl)acetamide	[2]
Synonyms	N-phenethyl-2-phenylacetamide	[2]
CAS Number	5460-60-6	[4]
Molecular Formula	C <sub>16</sub> H <sub>17</sub> NO	[4]
Molecular Weight	239.32 g/mol	
Appearance	Solid	-
Melting Point	Data not consistently available	[3]
Boiling Point	Data not consistently available	[3]
Solubility	Soluble in organic solvents like ethanol and chloroform; limited solubility in water.	[5]

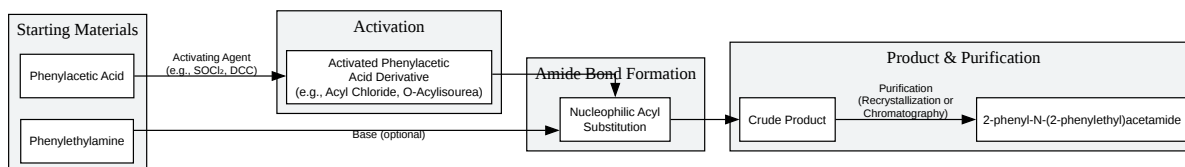
## Synthesis and Purification

The synthesis of 2-phenyl-N-(2-phenylethyl)acetamide fundamentally relies on the formation of an amide bond between phenylethylamine and phenylacetic acid or one of its activated derivatives. This is a cornerstone reaction in organic synthesis, and several robust methods can be employed.

## General Synthesis Workflow

The overall synthetic strategy involves the coupling of two primary building blocks: a carboxylic acid component (phenylacetic acid) and an amine component (phenylethylamine). The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable at room temperature due to the formation of a stable and unreactive ammonium carboxylate salt. [6] Therefore, activation of the carboxylic acid is necessary.

### General Amide Synthesis Workflow



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Caption: General workflow for the synthesis of 2-phenyl-N-(2-phenylethyl)acetamide.

## Experimental Protocol: Amide Coupling using DCC

One of the most common and effective methods for small-scale amide synthesis in a research setting is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).[7] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[8]

Materials:

- Phenylacetic acid
- Phenylethylamine
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Ethyl acetate and hexanes for recrystallization

#### Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetic acid (1.0 equivalent) in anhydrous dichloromethane.
- **Addition of Reagents:** To the stirred solution, add phenylethylamine (1.0 equivalent) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
- **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form as the reaction proceeds.
- **Workup:**
  - Filter the reaction mixture to remove the precipitated DCU.
  - Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent in vacuo to obtain the crude product.
- **Purification:** The crude 2-phenyl-N-(2-phenylethyl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure product as a solid.

#### Rationale for Procedural Choices:

- **Anhydrous Conditions:** The use of an anhydrous solvent is crucial as DCC and the O-acylisourea intermediate are sensitive to water, which would lead to the formation of unwanted byproducts.
- **Stoichiometry:** A slight excess of DCC is often used to ensure complete consumption of the carboxylic acid.

- **Aqueous Workup:** The series of washes with acidic and basic solutions is designed to remove any unreacted starting materials and acidic or basic impurities. The brine wash helps to remove residual water from the organic layer.

## Structural Characterization

The unambiguous identification and confirmation of the purity of the synthesized 2-phenyl-N-(2-phenylethyl)acetamide require the use of various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **$^1\text{H}$  NMR:** The proton NMR spectrum is expected to show characteristic signals for the protons in different chemical environments. Key expected signals include:
  - Multiplets in the aromatic region (typically  $\sim 7.2\text{-}7.4$  ppm) corresponding to the ten protons of the two phenyl rings.
  - A singlet for the two benzylic protons of the phenylacetamide moiety.
  - Triplets for the two methylene groups of the ethyl bridge, showing coupling to each other and to the amide proton.
  - A broad signal for the amide N-H proton.
- **$^{13}\text{C}$  NMR:** The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the amide (typically in the range of 170 ppm) and the various aromatic and aliphatic carbons.

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for 2-phenyl-N-(2-phenylethyl)acetamide include:

- A strong absorption band for the C=O stretch of the amide group, typically around  $1640\text{-}1680\text{ cm}^{-1}$ .
- An N-H stretching band for the secondary amide, usually in the region of  $3200\text{-}3400\text{ cm}^{-1}$ .

- C-H stretching bands for the aromatic and aliphatic C-H bonds.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of 239.32 g/mol .[4]

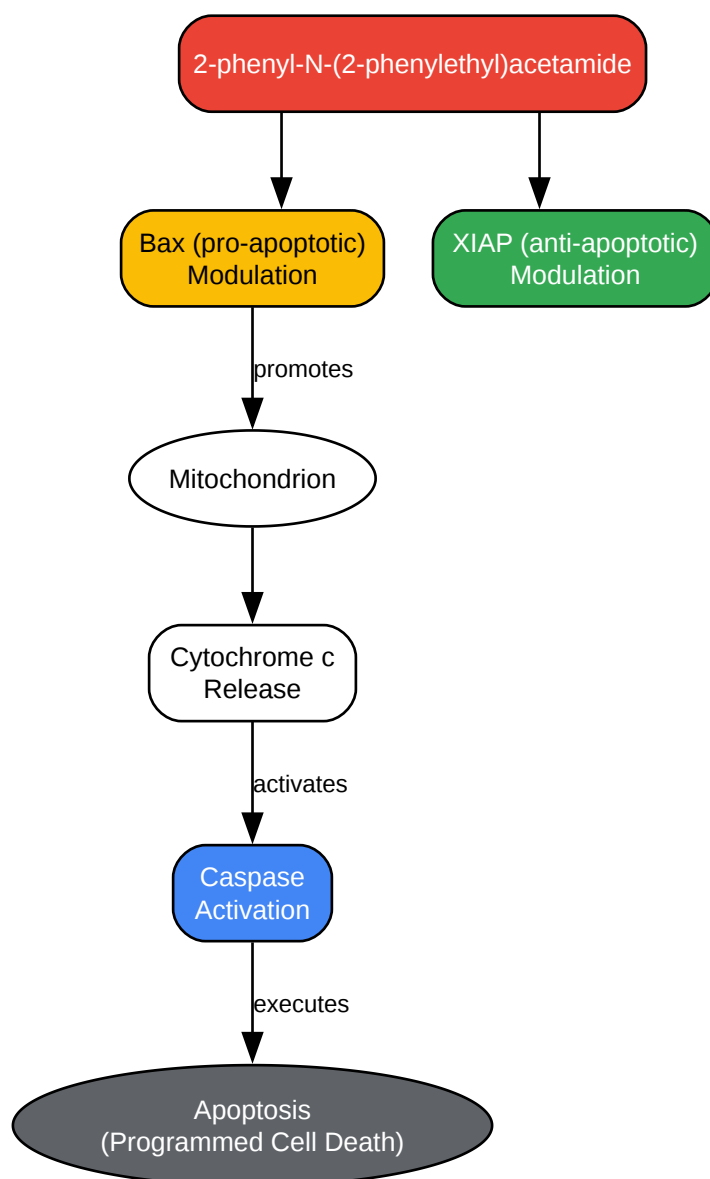
## Biological Activity and Potential Applications

While 2-phenyl-N-(2-phenylethyl)acetamide itself has not been extensively studied, the broader classes of phenylacetamide and phenylethylamine derivatives have shown a wide range of pharmacological activities.[1] This suggests that the title compound could be a valuable scaffold for the development of new therapeutic agents.

## Known Biological Activity of 2-phenyl-N-(2-phenylethyl)acetamide

Limited but significant research has shown that 2-phenyl-N-(2-phenylethyl)acetamide, isolated from the bacterium *Xenorhabdus nematophilus*, induces apoptosis in U937 leukemia cells.[9] The mechanism of this pro-apoptotic activity was found to involve the activation of caspases, the release of cytochrome c from mitochondria, and the modulation of the pro-apoptotic protein Bax and the anti-apoptotic protein XIAP.[9]

Proposed Pro-Apoptotic Mechanism



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Caption: A simplified diagram of the proposed pro-apoptotic mechanism of 2-phenyl-N-(2-phenylethyl)acetamide.

## Potential Therapeutic Areas for Phenylacetamide Derivatives

Research into structurally related phenylacetamide derivatives has highlighted their potential in several therapeutic areas:

- **Anticancer Activity:** Various substituted phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines, including prostate, breast, and leukemia cell lines.[10][11]
- **Antidepressant Activity:** Some phenylacetamide derivatives have been investigated as inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters, suggesting their potential as antidepressant agents.[12]
- **Anti-inflammatory and Analgesic Effects:** The phenylacetamide scaffold is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs), and novel derivatives continue to be explored for their ability to modulate inflammatory pathways.[13]
- **Antimicrobial Activity:** Derivatives of phenylacetamide have been tested for their efficacy against various bacterial and fungal strains.[14]

## Future Directions and Conclusion

2-phenyl-N-(2-phenylethyl)acetamide is a molecule with a compelling chemical structure and demonstrated, albeit limited, biological activity. The pro-apoptotic effects observed in leukemia cells warrant further investigation to elucidate the precise molecular targets and to assess its potential as an anticancer agent in a broader range of cancer types.

The synthesis of this compound is straightforward, utilizing well-established amide bond formation reactions. This accessibility allows for the creation of a library of analogues through modifications of both the phenylacetic acid and phenylethylamine moieties. Such structure-activity relationship (SAR) studies would be invaluable in optimizing the potency and selectivity of this molecular scaffold for specific biological targets.

In conclusion, 2-phenyl-N-(2-phenylethyl)acetamide represents a promising starting point for further research and development in medicinal chemistry. This technical guide has provided a solid foundation of its chemical properties, synthesis, and characterization, which will hopefully inspire and facilitate future investigations into the therapeutic potential of this intriguing molecule.

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